N-cyclooctyl-2-nitrobenzamide
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Overview
Description
N-cyclooctyl-2-nitrobenzamide is an organic compound with the molecular formula C15H20N2O3 It is a derivative of benzamide, where the benzamide core is substituted with a cyclooctyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclooctyl-2-nitrobenzamide can be synthesized through the direct condensation of 2-nitrobenzoic acid and cyclooctylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method is the use of boric acid as a catalyst for the direct amidation of carboxylic acids with amines . This method is advantageous due to its green chemistry approach, which minimizes the use of hazardous reagents and reduces waste.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Hydrolysis: Hydrochloric acid or sodium hydroxide for acidic or basic hydrolysis, respectively.
Major Products Formed
Reduction: N-cyclooctyl-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 2-nitrobenzoic acid and cyclooctylamine.
Scientific Research Applications
N-cyclooctyl-2-nitrobenzamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclooctyl-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amide bond can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-nitrobenzamide: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.
N-cyclooctyl-4-nitrobenzamide: Similar structure but with the nitro group at the 4-position instead of the 2-position.
N-cyclooctyl-2-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N-cyclooctyl-2-nitrobenzamide is unique due to the presence of both a bulky cyclooctyl group and a nitro group on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-cyclooctyl-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(13-10-6-7-11-14(13)17(19)20)16-12-8-4-2-1-3-5-9-12/h6-7,10-12H,1-5,8-9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMKDRNYTPWONN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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